molecular formula C20H20F2N4O B4747534 N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea

N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea

Cat. No.: B4747534
M. Wt: 370.4 g/mol
InChI Key: IHZQMVNIELMHFG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea typically involves the reaction of an appropriate amine with an isocyanate or carbodiimide. The reaction conditions often include:

    Solvent: Common solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts like triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1H-pyrazol-4-yl]urea: Lacks the 3-methylbenzyl group, which may affect its chemical properties and applications.

    N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea: Similar structure but with a different position of the methyl group on the benzyl ring.

Uniqueness

The unique structure of N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea, particularly the presence of the 3-methylbenzyl group, contributes to its distinctive chemical properties and potential applications. This structural feature may influence its reactivity, biological activity, and suitability for specific applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O/c1-12-5-4-6-15(9-12)11-26-14(3)19(13(2)25-26)24-20(27)23-18-8-7-16(21)10-17(18)22/h4-10H,11H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZQMVNIELMHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea

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